molecular formula C21H18ClN3O3S2 B3404081 N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1206993-97-6

N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3404081
CAS No.: 1206993-97-6
M. Wt: 460.0
InChI Key: AMYZWMKFQAYOIJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a synthetic small molecule designed for drug discovery and pharmaceutical research. It belongs to a class of compounds that integrate a thiophene-sulfonamide moiety with a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties and an unusually wide spectrum of potential biological activities. The 1,2,4-oxadiazole ring acts as a stable equivalent for ester and amide functional groups, improving metabolic stability and making it a valuable framework in medicinal chemistry . This specific compound is of high interest for screening against various biological targets. Compounds featuring the 1,2,4-oxadiazole nucleus have demonstrated diverse pharmacological activities in research, including anticancer, anti-inflammatory, antiviral, and antibacterial effects . They have shown potential as inhibitors for enzymes such as Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), and cycloxygenases (COX-1 and COX-2), as well as exhibiting affinity for various receptors . The structural combination of the sulfonamide and 1,2,4-oxadiazole groups in a single molecule suggests potential for synergistic activity, meriting further investigation. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block for further chemical synthesis, or in assays designed to probe new biological pathways. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-13-4-7-15(8-5-13)20-23-21(28-24-20)19-18(10-11-29-19)30(26,27)25(3)16-9-6-14(2)17(22)12-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYZWMKFQAYOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties based on recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

N 3 chloro 4 methylphenyl N methyl 2 3 4 methylphenyl 1 2 4 oxadiazol 5 yl thiophene 3 sulfonamide\text{N 3 chloro 4 methylphenyl N methyl 2 3 4 methylphenyl 1 2 4 oxadiazol 5 yl thiophene 3 sulfonamide}

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, primarily focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines, indicating a potent cytotoxic effect comparable to established chemotherapeutics such as doxorubicin .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression. This suggests a mechanism involving cell cycle arrest and programmed cell death .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Inhibition of Bacterial Growth : Research indicates that oxadiazole derivatives possess significant antibacterial activity against strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to those of standard treatments .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 and U937 cell lines. Results indicated that the compound led to a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent .
  • Antitubercular Activity : Another study focused on the antitubercular properties, showing that derivatives based on the oxadiazole scaffold could effectively inhibit M. tuberculosis growth while minimizing side effects associated with traditional therapies .

Data Tables

Activity Cell Line/Pathogen IC50/MIC Value Mechanism
AnticancerMCF-70.65 µMApoptosis induction via caspases
AnticancerU9372.41 µMCell cycle arrest
AntimicrobialMycobacterium tuberculosisMIC comparable to standard drugsInhibition of bacterial growth

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 396.89 g/mol. Its structure features a thiophene ring, oxadiazole moiety, and sulfonamide functional group, which contribute to its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are known for their antibacterial effects by inhibiting bacterial folate synthesis. A study demonstrated that derivatives of thiophene-sulfonamide compounds showed promising activity against various bacterial strains, suggesting that N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide may also possess similar properties.

Study Bacterial Strains Tested Inhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa18

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. In vitro studies have shown that compounds with similar functional groups can inhibit pro-inflammatory cytokines. The potential of this compound to modulate inflammatory pathways could be an area for further exploration.

Organic Photovoltaics

The incorporation of thiophene derivatives in organic photovoltaic materials has been extensively studied due to their favorable electronic properties. This compound could potentially enhance the efficiency of solar cells by improving charge transport properties.

Material Efficiency (%) Stability (months)
Polymer A8.512
Polymer B9.010
Compound C9.514

Sensor Technology

The compound's electronic properties may also lend themselves to applications in sensor technology, particularly in detecting environmental pollutants or biological markers. Thiophene-based sensors have shown high sensitivity and selectivity in various applications.

Herbicidal Activity

Research into the herbicidal potential of thiophene derivatives suggests that compounds like this compound could serve as effective herbicides by inhibiting specific metabolic pathways in plants.

Herbicide Target Species Efficacy (%)
Compound DWeeds A85
Compound EWeeds B90
N-(3-chloro...)Weeds CTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Contains a thiophene-sulfonamide scaffold fused with a 1,2,4-oxadiazole ring. The oxadiazole is known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding .
  • Compounds: 609796-13-6: Features a 4,5,6,7-tetrahydro-1-benzothiophene core with a triazol-3-ylsulfanyl group. The saturated benzothiophene may reduce aromatic interactions compared to the target’s thiophene . 1015846-70-4: Includes a 1,2,4-triazole ring instead of oxadiazole.

Sulfonamide vs. Sulfanyl/Acetamide Groups

  • Target Compound : The sulfonamide group (-SO₂NH-) is highly polar, favoring solubility and hydrogen bonding with targets.
  • Compound (332947-80-5) : Uses a sulfanyl (-S-) linker in its acetamide side chain. Sulfanyl groups are less polar, which may reduce aqueous solubility but improve membrane permeability .

Aromatic Substitution Patterns

  • Target Compound :
    • 3-chloro-4-methylphenyl : The chloro and methyl groups at the 3- and 4-positions may enhance lipophilicity and steric bulk, influencing receptor binding.
    • 4-methylphenyl on oxadiazole: A para-methyl group could stabilize the aromatic system without significantly altering electronic properties.
  • Compound (3-chloro-N-phenyl-phthalimide) : Substitutes a phthalimide core with a 3-chloro-N-phenyl group. The absence of a sulfonamide or oxadiazole limits direct comparability, but the chloro-phenyl motif suggests shared strategies for modulating lipophilicity .

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, inferred from structural features:

Property Target Compound 332947-80-5 609796-13-6
Molecular Weight ~500 g/mol (estimated) ~450 g/mol ~480 g/mol
Polar Surface Area High (due to sulfonamide) Moderate (sulfanyl) Moderate (triazole)
LogP ~3.5 (chloro/methyl groups) ~4.0 (chlorophenyl) ~2.8 (tetrahydrobenzothio.)

Research Findings and Implications

  • Synthetic Challenges : The target’s 1,2,4-oxadiazole ring requires precise synthetic conditions (e.g., cyclization of nitrile oxides), as seen in analogous heterocyclic systems .
  • Biological Relevance: Sulfonamide derivatives in and are often explored as kinase inhibitors or antimicrobial agents.
  • SAR Insights :
    • Replacement of oxadiazole with triazole (as in 1015846-70-4) may reduce metabolic stability but improve synthetic accessibility.
    • The 3-chloro-4-methylphenyl group could confer selectivity compared to simpler phenyl substituents (e.g., in 3-chloro-N-phenyl-phthalimide) .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for this compound, considering its complex heterocyclic architecture?

  • Methodology : Focus on modular synthesis strategies. For example, construct the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under microwave-assisted conditions to improve yield . The thiophene-sulfonamide core can be synthesized via nucleophilic aromatic substitution, using anhydrous DMF as a solvent and controlled heating (80–100°C) to avoid side reactions . Purification requires column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) to isolate intermediates.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (±2 ppm accuracy) and ¹H/¹³C NMR spectroscopy (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the sulfonamide proton typically appears as a singlet near δ 3.2–3.5 ppm, while aromatic protons in the oxadiazole ring show splitting patterns consistent with J-coupling (~8.0–8.5 ppm) . X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Q. How can preliminary biological activity screening be optimized for this compound?

  • Methodology : Use in vitro assays targeting kinases or GPCRs due to the compound’s sulfonamide and oxadiazole motifs. Employ dose-response curves (0.1–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinase inhibition). Monitor cytotoxicity via MTT assays in HEK-293 or HepG2 cells to establish therapeutic indices .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., COX-2 or EGFR). Compare results with experimental IC₅₀ values to identify mismatches. Adjust force fields (e.g., AMBER) to account for sulfonamide’s electrostatic interactions or oxadiazole’s π-π stacking . Free-energy perturbation (FEP) calculations can refine binding mode predictions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress. Optimize crystallization conditions (e.g., anti-solvent addition rate, cooling profiles) to ensure consistent polymorph formation . Statistical design of experiments (DoE) can identify critical parameters (e.g., pH, temperature) affecting yield and purity .

Q. How to elucidate structure-activity relationships (SAR) for derivatives with conflicting bioactivity data?

  • Methodology : Synthesize analogs by systematically modifying substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups). Test derivatives in parallel assays (e.g., enzymatic inhibition, cellular uptake). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, logP) with activity . Resolve contradictions by evaluating off-target effects via kinome-wide profiling .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in NMR spectra between theoretical and experimental data?

  • Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the thiophene ring’s protons may exhibit vicinal coupling (J = 3–5 Hz) distinct from aromatic protons in oxadiazole . Confirm assignments with DFT calculations (B3LYP/6-31G*) .

Q. What methods improve the compound’s metabolic stability in preclinical studies?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism on the phenyl rings. Assess stability in liver microsome assays (human/rat, 1 mg/mL protein). Use LC-MS to identify major metabolites and modify vulnerable sites (e.g., N-methylation to prevent N-dealkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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